molecular formula C12H9ClO3 B5814977 5-(2-Chloro-3-methylphenyl)furan-2-carboxylic acid

5-(2-Chloro-3-methylphenyl)furan-2-carboxylic acid

Cat. No.: B5814977
M. Wt: 236.65 g/mol
InChI Key: UDWLWCSHRVWSCM-UHFFFAOYSA-N
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Description

5-(2-Chloro-3-methylphenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furoic acids It is characterized by a furan ring bearing a carboxylic acid group at the C2 position and a 2-chloro-3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-3-methylphenyl)furan-2-carboxylic acid typically involves the reaction of 2-chloro-3-methylphenylboronic acid with furan-2-carboxylic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-3-methylphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted furan-2-carboxylic acid derivatives.

Scientific Research Applications

5-(2-Chloro-3-methylphenyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-3-methylphenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)furan-2-carboxylic acid
  • 5-(3-Methylphenyl)furan-2-carboxylic acid
  • 5-(2-Bromophenyl)furan-2-carboxylic acid

Uniqueness

5-(2-Chloro-3-methylphenyl)furan-2-carboxylic acid is unique due to the presence of both a chloro and a methyl substituent on the phenyl ring, which can influence its reactivity and properties compared to similar compounds

Properties

IUPAC Name

5-(2-chloro-3-methylphenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-7-3-2-4-8(11(7)13)9-5-6-10(16-9)12(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWLWCSHRVWSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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